Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate often involves multi-step processes, including cyclocondensation reactions and the use of specific reagents to achieve the desired oxazole derivatives. Studies demonstrate the efficiency of one-pot synthesis strategies and cyclocondensation to produce oxazol-5-yl derivatives with high yields (Ahmed et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods like FT-IR, NMR (1H and 13C), and X-ray crystallography. These techniques provide detailed information about the molecular geometry, stabilization by weak intermolecular interactions, and insight into the electronic properties through density functional theory (DFT) calculations (Ahmed et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate derivatives are diverse, with reactivity profiles that allow for the formation of various functionalized products. Nucleophilic ring-opening reactions followed by cyclization under certain conditions can lead to the synthesis of functionalized oxazoles (Misra & Ila, 2010). These reactions are influenced by the electronic nature of the substituents and the reaction conditions.
Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .
- Method : The synthesis of indole derivatives involves various chemical reactions, including the Sonogashira reaction .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : The synthesis of various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Heterocycles Based on the 1,2,3-Triazole Moiety
- Field : Medicinal Chemistry
- Application : Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
- Method : The synthesis of these heterocycles involves various chemical reactions .
- Results : These heterocycles have shown promising results in the treatment of various diseases .
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Estimation of Malondialdehyde (MDA) Production
- Field : Biochemistry
- Application : Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate can be used as a chromogenic agent for the determination of malondialdehyde (MDA) production .
- Method : The compound reacts with MDA in the presence of a suitable catalyst to produce a colored product. The intensity of the color is proportional to the concentration of MDA .
- Results : This method provides a simple and effective way to estimate the level of MDA, a marker of oxidative stress, in biological samples .
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Synthesis of 1,3-Diazole Derivatives
- Field : Organic Chemistry
- Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The synthesis of 1,3-diazole derivatives involves various chemical reactions .
- Results : These derivatives have shown promising results in the treatment of various diseases .
Safety And Hazards
Future Directions
Oxazole derivatives, such as “Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQWRFEUXUBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379521 | |
Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
CAS RN |
103788-64-3 | |
Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103788-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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